N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide
Overview
Description
N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with various functional groups, including a dimethylphenoxy group, a hydroxypropyl chain, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylphenol, 3-chloropropane-1,2-diol, 4-methoxy-3-nitrobenzoic acid, and methylamine.
Step 1: The 2,4-dimethylphenol is reacted with 3-chloropropane-1,2-diol under basic conditions to form 3-(2,4-dimethylphenoxy)-2-hydroxypropyl chloride.
Step 2: The intermediate is then reacted with 4-methoxy-3-nitrobenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the ester linkage.
Step 3: Finally, the ester is treated with methylamine to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the nitro and methoxy groups, which are known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The nitro group can be reduced to an amine, which is a common pharmacophore in drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methylbenzamide: Lacks the nitro group, potentially altering its reactivity and biological activity.
N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-aminobenzamide: The nitro group is reduced to an amine, which could significantly change its pharmacological properties.
Uniqueness
N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in different fields.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-13-5-7-18(14(2)9-13)28-12-16(23)11-21(3)20(24)15-6-8-19(27-4)17(10-15)22(25)26/h5-10,16,23H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOGEDHUCAGCRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN(C)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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